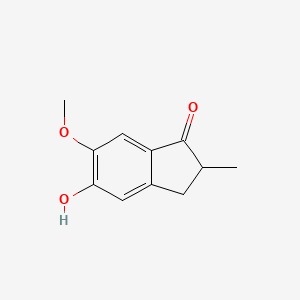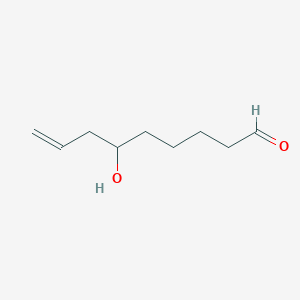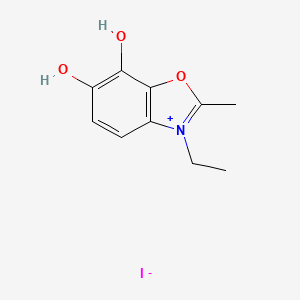
3-Ethyl-6,7-dihydroxy-2-methyl-1,3-benzoxazol-3-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-6,7-dihydroxy-2-methyl-1,3-benzoxazol-3-ium iodide is a complex organic compound with a unique structure that includes a benzoxazole ring substituted with ethyl, dihydroxy, and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-6,7-dihydroxy-2-methyl-1,3-benzoxazol-3-ium iodide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxazole ring. This can be achieved through the reaction of an ortho-aminophenol with an aldehyde or ketone under acidic conditions.
Substitution Reactions:
Hydroxylation: The dihydroxy groups are introduced through hydroxylation reactions, which can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反应分析
Types of Reactions
3-Ethyl-6,7-dihydroxy-2-methyl-1,3-benzoxazol-3-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which may have different chemical and biological properties.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
科学研究应用
3-Ethyl-6,7-dihydroxy-2-methyl-1,3-benzoxazol-3-ium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, dyes, and sensors due to its unique chemical properties.
作用机制
The mechanism of action of 3-Ethyl-6,7-dihydroxy-2-methyl-1,3-benzoxazol-3-ium iodide involves its interaction with specific molecular targets and pathways. The dihydroxy groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can trigger various cellular responses, including apoptosis (programmed cell death) in cancer cells. Additionally, the compound may interact with enzymes and proteins, modulating their activity and affecting cellular processes.
相似化合物的比较
Similar Compounds
3-Ethyl-6,7-dihydroxy-2-methylbenzoxazole: Lacks the iodide ion but has similar structural features.
6,7-Dihydroxy-2-methylbenzoxazole: Lacks the ethyl group and iodide ion.
3-Ethyl-2-methylbenzoxazole: Lacks the dihydroxy groups and iodide ion.
Uniqueness
3-Ethyl-6,7-dihydroxy-2-methyl-1,3-benzoxazol-3-ium iodide is unique due to the presence of both dihydroxy groups and the iodide ion, which confer distinct chemical and biological properties
属性
CAS 编号 |
138087-28-2 |
|---|---|
分子式 |
C10H12INO3 |
分子量 |
321.11 g/mol |
IUPAC 名称 |
3-ethyl-2-methyl-1,3-benzoxazol-3-ium-6,7-diol;iodide |
InChI |
InChI=1S/C10H11NO3.HI/c1-3-11-6(2)14-10-7(11)4-5-8(12)9(10)13;/h4-5H,3H2,1-2H3,(H-,12,13);1H |
InChI 键 |
CDDWLUASCJWPFO-UHFFFAOYSA-N |
规范 SMILES |
CC[N+]1=C(OC2=C1C=CC(=C2O)O)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


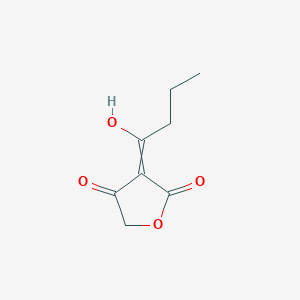
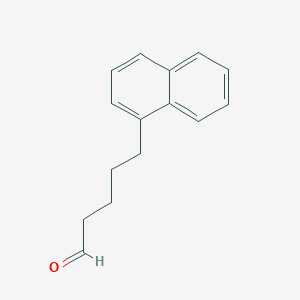
![1-[(Naphthalen-1-yl)methyl]isoquinoline](/img/structure/B14268704.png)
![7-Fluorobicyclo[3.2.0]hept-3-en-6-yl diethylcarbamate](/img/structure/B14268707.png)
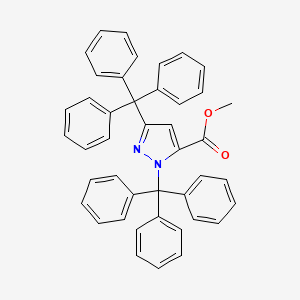

![Ethyl 9-ethyl-9H-pyrido[2,3-B]indole-3-carboxylate](/img/structure/B14268726.png)
![2-Amino-N-(2-{[3-(2-aminophenyl)-3-oxopropyl]disulfanyl}ethyl)benzamide](/img/structure/B14268745.png)
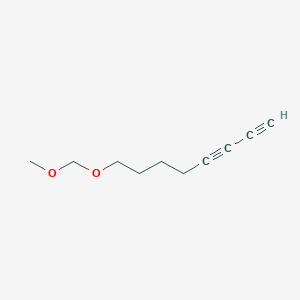
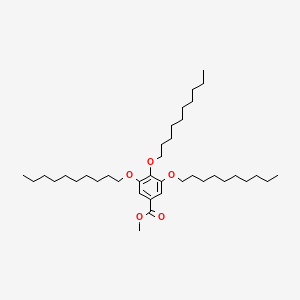
![Dimethyl [4,5-bis(butylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate](/img/structure/B14268765.png)
![N-[(1R)-1-(Naphthalen-1-yl)ethyl]-4-nitrobenzamide](/img/structure/B14268771.png)
